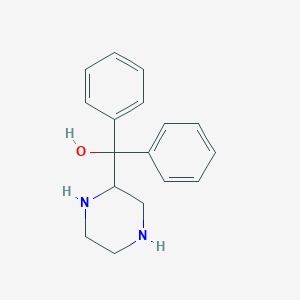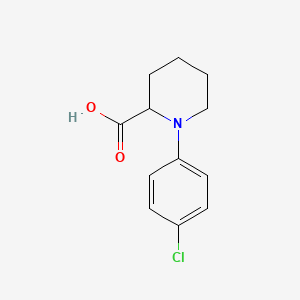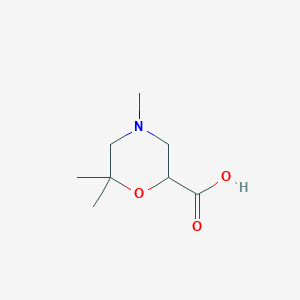
4,6,6-Trimethylmorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,6-Trimethylmorpholine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a carboxylic acid functional group.
Métodos De Preparación
The synthesis of 4,6,6-Trimethylmorpholine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of morpholine with methylating agents under controlled conditions to introduce the methyl groups at the 4 and 6 positions. The carboxylic acid group can be introduced through subsequent oxidation reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
4,6,6-Trimethylmorpholine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,6,6-Trimethylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,6,6-Trimethylmorpholine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The methyl groups may also play a role in modulating the compound’s hydrophobicity and binding affinity .
Comparación Con Compuestos Similares
4,6,6-Trimethylmorpholine-2-carboxylic acid can be compared with other morpholine derivatives, such as:
4-Methylmorpholine: Lacks the additional methyl groups and carboxylic acid.
6-Methylmorpholine: Similar structure but with fewer methyl groups.
2-Carboxymorpholine: Contains a carboxylic acid group but lacks the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4,6,6-trimethylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2)5-9(3)4-6(12-8)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
QEAZTNFRUQGZAM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC(O1)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)
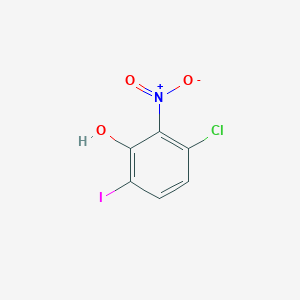
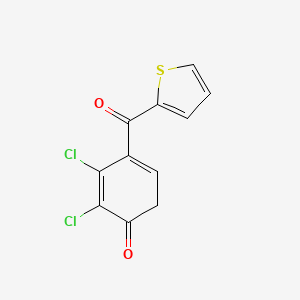
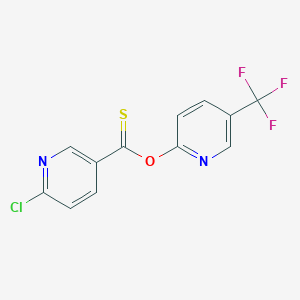
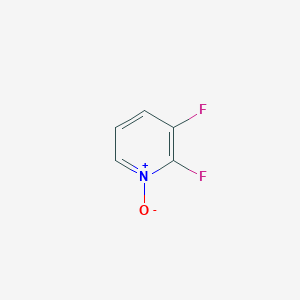
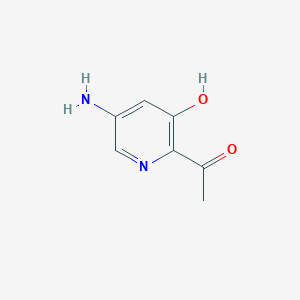
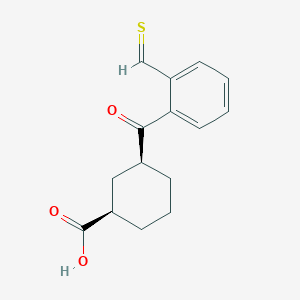
![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)

![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
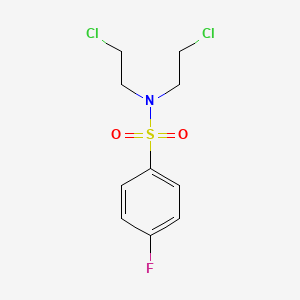
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
